Cas no 1858524-02-3 (Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-)

Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- structure
1858524-02-3 structure
商品名:Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-
CAS番号:1858524-02-3
MF:C11H16N2O
メガワット:192.257542610168
CID:5245722

Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- 化学的及び物理的性質

名前と識別子

    • Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-
    • インチ: 1S/C11H16N2O/c12-10(9-3-1-6-13-7-9)11(8-14)4-2-5-11/h1,3,6-7,10,14H,2,4-5,8,12H2
    • InChIKey: BCRVETIPVGXWSY-UHFFFAOYSA-N
    • ほほえんだ: C1(C(N)C2=CC=CN=C2)(CO)CCC1

Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-262127-5.0g
{1-[amino(pyridin-3-yl)methyl]cyclobutyl}methanol
1858524-02-3
5.0g
$4099.0 2023-03-01
Enamine
EN300-262127-1.0g
{1-[amino(pyridin-3-yl)methyl]cyclobutyl}methanol
1858524-02-3
1.0g
$1561.0 2023-03-01
Enamine
EN300-262127-2.5g
{1-[amino(pyridin-3-yl)methyl]cyclobutyl}methanol
1858524-02-3
2.5g
$3235.0 2023-09-14
Enamine
EN300-262127-1g
{1-[amino(pyridin-3-yl)methyl]cyclobutyl}methanol
1858524-02-3
1g
$1561.0 2023-09-14
Enamine
EN300-262127-10.0g
{1-[amino(pyridin-3-yl)methyl]cyclobutyl}methanol
1858524-02-3
10.0g
$5152.0 2023-03-01
Enamine
EN300-262127-10g
{1-[amino(pyridin-3-yl)methyl]cyclobutyl}methanol
1858524-02-3
10g
$5152.0 2023-09-14
Enamine
EN300-262127-5g
{1-[amino(pyridin-3-yl)methyl]cyclobutyl}methanol
1858524-02-3
5g
$4099.0 2023-09-14

Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- 関連文献

Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-に関する追加情報

Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- (CAS No. 1858524-02-3): A Comprehensive Overview in Modern Chemical Biology

Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-, identified by its CAS number 1858524-02-3, is a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by a cyclobutane ring substituted with a hydroxymethyl group and an amino-pyridine side chain, has garnered attention due to its unique structural features and potential biological activities. The combination of these structural elements positions it as a versatile scaffold for the development of novel therapeutic agents.

The cyclobutane moiety in Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- contributes to the compound's rigidity, which can be advantageous in drug design for improving binding affinity and selectivity. This structural motif has been explored in various pharmaceutical applications, where its stability and defined three-dimensional shape offer distinct advantages over more flexible alternatives. The presence of the hydroxymethyl group further enhances the compound's reactivity, enabling diverse functionalization strategies that can be tailored for specific biological targets.

The amino-pyridine side chain is another critical feature of Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-. Pyridine derivatives are well-known for their broad spectrum of biological activities, including roles as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The integration of this moiety into the cyclobutane framework creates a potential pharmacophore that can interact with various biological receptors and enzymes. This dual functionality makes the compound a promising candidate for multitargeted drug discovery efforts.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug development. Studies have demonstrated that pyridine-based molecules can modulate a wide range of cellular processes, making them valuable tools for investigating disease mechanisms and developing novel therapeutics. The structural complexity of Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- aligns well with these trends, offering a rich scaffold for medicinal chemists to explore.

In the context of modern drug discovery, computational methods have played a pivotal role in identifying promising candidates like Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-. Molecular docking simulations and virtual screening techniques have been employed to evaluate the compound's interactions with biological targets. These approaches have revealed potential binding affinities and mechanisms of action that warrant further experimental validation. The integration of computational chemistry with traditional synthetic methods has accelerated the discovery process, enabling researchers to prioritize the most promising compounds for further investigation.

Experimental studies have begun to unravel the biological profile of Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-. Initial assays have shown that this compound exhibits notable activity against certain enzymatic targets, suggesting its potential as a lead compound for drug development. Additionally, its ability to undergo further functionalization has opened up avenues for generating analogs with enhanced properties. These efforts are supported by synthetic methodologies that allow for efficient preparation of derivatives while maintaining the core structural features.

The development of novel synthetic routes has been instrumental in facilitating research on Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)-. Advances in organic synthesis have enabled the construction of complex molecules with high precision and yield. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in introducing specific stereocenters and functional groups into the molecule. These synthetic strategies not only streamline the production process but also provide access to diverse structural variations for exploration.

The potential applications of Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- extend beyond traditional pharmaceuticals. Its unique structural properties make it suitable for use in materials science and agrochemicals as well. For instance, derivatives of this compound could be explored as components in advanced polymers or as leads for developing new crop protection agents. The versatility of this molecule underscores its importance as a building block in various scientific disciplines.

Future directions in the study of Cyclobutanemethanol, 1-(amino-3-pyridinylmethyl)- include expanding its chemical space through innovative synthetic approaches and exploring its interactions with complex biological systems. Collaborative efforts between chemists, biologists, and computer scientists will be essential in unlocking its full potential. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly critical role in advancing scientific knowledge and developing new therapeutic interventions.

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